An In-Depth Technical Guide to (R)-ethyl morpholine-3-carboxylate hydrochloride (CAS 1269483-57-9)
An In-Depth Technical Guide to (R)-ethyl morpholine-3-carboxylate hydrochloride (CAS 1269483-57-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-ethyl morpholine-3-carboxylate hydrochloride, a chiral building block of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This document delves into the essential chemical and physical properties, a detailed synthesis protocol, in-depth analytical characterization, and the potential applications of this specific enantiomer in the development of novel therapeutics.
Core Properties and Structural Elucidation
(R)-ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound presented as a hydrochloride salt to enhance its stability and handling.[2] Its structure features a morpholine ring, a cornerstone in the design of various biologically active molecules, with an ethyl carboxylate group at the 3-position, introducing a key point for further chemical modification.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is crucial for researchers in designing experiments, understanding its behavior in various solvent systems, and for computational modeling studies.
| Property | Value | Source |
| CAS Number | 1269483-57-9 | [3] |
| Molecular Formula | C₇H₁₄ClNO₃ | [3] |
| Molecular Weight | 195.64 g/mol | [3] |
| Appearance | Solid (form may vary) | [2] |
| Purity | ≥97% (typical) | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
| SMILES | O=C([C@@H]1NCCOC1)OCC.[H]Cl | [3] |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | [3] |
| logP | -0.0403 | [3] |
Structural Representation
The three-dimensional arrangement of atoms is critical to the molecule's interaction with biological targets. The following diagram illustrates the chemical structure of (R)-ethyl morpholine-3-carboxylate hydrochloride.
Synthesis and Manufacturing
The enantioselective synthesis of 3-substituted morpholines is a key area of research, as the stereochemistry at this position is often crucial for biological activity. Several synthetic strategies have been developed to access chiral morpholine derivatives. These methods often involve the cyclization of chiral amino alcohols or the asymmetric modification of a pre-existing morpholine ring.
General Synthetic Approach: A Conceptual Workflow
A common and effective strategy for the synthesis of chiral 3-substituted morpholines involves a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. This approach offers high enantioselectivity and tolerates a wide range of functional groups.
Detailed Experimental Protocol
While a specific, publicly available, step-by-step protocol for the synthesis of CAS 1269483-57-9 is not readily found in peer-reviewed literature, a representative procedure for a similar transformation is outlined below, based on established methodologies for the synthesis of chiral morpholines. This protocol is intended for informational purposes and should be adapted and optimized by experienced synthetic chemists.
Step 1: N-protection of a suitable amino alcohol
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Dissolve the starting chiral amino alcohol (e.g., (R)-2-amino-3-hydroxypropanoic acid ethyl ester) in a suitable solvent such as dichloromethane.
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Add a suitable protecting group, for example, Di-tert-butyl dicarbonate (Boc₂O), and a base like triethylamine.
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Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work up the reaction by washing with aqueous solutions and drying the organic layer.
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Purify the N-Boc protected intermediate by column chromatography.
Step 2: O-alkylation and cyclization
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To a solution of the N-Boc protected amino alcohol in an appropriate solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C.
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Add a suitable dielectrophile, for instance, 1-bromo-2-chloroethane, to initiate the cyclization.
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction carefully with water and extract the product with an organic solvent.
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Purify the cyclized product, N-Boc-(R)-ethyl morpholine-3-carboxylate, via column chromatography.
Step 3: Deprotection and hydrochloride salt formation
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Dissolve the purified N-Boc protected morpholine derivative in a solvent like ethyl acetate or dioxane.
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Add a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane) and stir at room temperature.
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Monitor the deprotection by TLC.
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Upon completion, the hydrochloride salt will often precipitate out of the solution. The product can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield (R)-ethyl morpholine-3-carboxylate hydrochloride.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include a triplet and a quartet for the ethyl group, and a series of multiplets for the protons on the morpholine ring. The chemical shifts of the morpholine protons would be influenced by the presence of the electron-withdrawing ester group and the protonated amine.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift (typically around 170 ppm). The carbons of the morpholine ring will resonate in the range of approximately 40-70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R)-ethyl morpholine-3-carboxylate hydrochloride is expected to show characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (ammonium salt) | ~3200-2800 (broad) |
| C-H stretch (alkane) | ~2980-2850 |
| C=O stretch (ester) | ~1740 |
| C-O stretch (ester and ether) | ~1250-1050 |
| N-H bend (ammonium salt) | ~1600-1500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For (R)-ethyl morpholine-3-carboxylate hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 160.09. Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the morpholine ring.
Applications in Drug Discovery and Development
The morpholine moiety is a key component in a number of approved drugs, where it often serves to improve the pharmacokinetic profile of the molecule.[1] Chiral 3-substituted morpholines, such as the title compound, are valuable building blocks for the synthesis of more complex drug candidates.
The (R)-configuration at the 3-position can be critical for achieving the desired biological activity and selectivity for a particular target. This enantiomer can be used as a starting material to introduce the morpholine scaffold into a larger molecule, with the ester group providing a convenient handle for further chemical transformations, such as amide bond formation or reduction to an alcohol.
While specific therapeutic applications for (R)-ethyl morpholine-3-carboxylate hydrochloride itself are not extensively documented in publicly available literature, its structural motif is found in compounds being investigated for a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4] The rationale behind incorporating this building block lies in the ability of the morpholine ring to enhance aqueous solubility and metabolic stability, and to act as a hydrogen bond acceptor, all of which are desirable properties in a drug candidate.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (R)-ethyl morpholine-3-carboxylate hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoiding inhalation of dust and contact with skin and eyes.
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Storing the compound in a tightly sealed container in a cool, dry place as recommended.[3]
Conclusion
(R)-ethyl morpholine-3-carboxylate hydrochloride is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of a modifiable ester group make it an attractive starting material for drug discovery programs. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective application in the development of the next generation of therapeutics.
References
- Google P
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
- Google Patents.
- Google Patents. Preparation method for morpholine carbonyl chloride compound.
-
USCKS. Ethyl morpholine-3-carboxylate hydrochloride[1269444-31-6]. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
PubMed. Total chemical synthesis and antitumor evaluation of the 9-aza analogue of N-(trifluoroacetyl)-4-demethoxydaunomycin. [Link]
-
PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
-
PubMed. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis. [Link]
-
PubMed. Synthesis of novel anilinoquinolines as c-fms inhibitors. [Link]
-
PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]
-
ChEMBL. Synthesis and evaluation of an orally available "Y"-shaped biaryl peroxisome proliferator-activated receptor δ agonist. [Link]
- Google Patents.
-
Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. [Link]
-
Googleapis.com. United States Patent (19). [Link]
-
ResearchGate. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl (S)-morpholine-3-carboxylate hydrochloride | 218594-84-4 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
